molecular formula C18H12FN5O3 B3495593 8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

Cat. No.: B3495593
M. Wt: 365.3 g/mol
InChI Key: YUUXKHSZZSTIPU-UHFFFAOYSA-N
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Description

The compound “8-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}quinoline” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a nitro group, a 1,2,4-triazole ring, and a quinoline ring . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a fluorobenzyl group at one position and a quinoline ring at another position . The presence of the nitro group would add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, the fluorobenzyl group, and the 1,2,4-triazole and quinoline rings . The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl and nitro groups, as well as the 1,2,4-triazole and quinoline rings, would likely contribute to its polarity, solubility, and stability .

Future Directions

Given the interesting structural features of this compound, future research could explore its potential applications in various fields, such as medicinal chemistry, materials science, and chemical biology. Its synthesis, properties, and reactivity could also be further investigated to gain a deeper understanding of its behavior .

Properties

IUPAC Name

8-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O3/c19-14-8-2-1-5-13(14)11-23-18(21-17(22-23)24(25)26)27-15-9-3-6-12-7-4-10-20-16(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUXKHSZZSTIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
Reactant of Route 2
Reactant of Route 2
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
Reactant of Route 3
Reactant of Route 3
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
Reactant of Route 4
Reactant of Route 4
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
Reactant of Route 5
Reactant of Route 5
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE
Reactant of Route 6
Reactant of Route 6
8-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)QUINOLINE

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